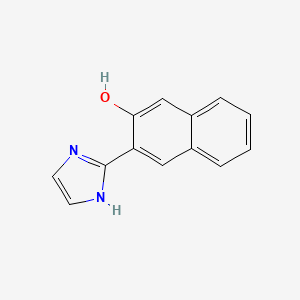

3-(1H-Imidazol-2-yl)naphthalen-2-ol

Description

Context within Naphthalene-Imidazole Hybrid Scaffolds

Naphthalene-imidazole hybrid scaffolds are a class of compounds that have shown considerable promise in various scientific domains. The naphthalene (B1677914) component, a bicyclic aromatic hydrocarbon, provides a rigid and planar platform that can be readily functionalized. ekb.eg This structural feature is often associated with a range of biological activities. ekb.egnih.gov The imidazole (B134444) ring, a five-membered heterocycle with two nitrogen atoms, is another privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. mdpi.comnih.gov

The combination of these two entities in a single molecule can lead to synergistic effects, where the hybrid compound exhibits enhanced or novel properties not observed in the individual components. Research into naphthalene-imidazole hybrids has explored their potential in areas such as materials science and, most notably, in drug discovery. nih.gov The specific linkage and substitution patterns on both the naphthalene and imidazole rings can be systematically varied to fine-tune the molecule's electronic, photophysical, and biological properties.

Significance in Heterocyclic Chemistry Research

The synthesis and study of compounds like 3-(1H-Imidazol-2-yl)naphthalen-2-ol are of fundamental importance to heterocyclic chemistry. These investigations expand the toolkit of synthetic methodologies for creating complex molecular architectures. The development of efficient and regioselective synthetic routes to such compounds is a continuous area of research. ekb.eg

Furthermore, the exploration of the chemical reactivity and physical properties of these molecules contributes to a deeper understanding of structure-property relationships in heterocyclic systems. For instance, the presence of both acidic (the hydroxyl group) and basic (the imidazole ring) functionalities within the same molecule can lead to interesting intramolecular and intermolecular interactions, influencing properties such as solubility, crystal packing, and biological activity. The study of such compounds also provides a platform for investigating fundamental chemical concepts like tautomerism and hydrogen bonding.

The table below summarizes some key characteristics of the parent scaffolds that constitute this compound.

| Scaffold | Key Features | Common Applications in Research |

| Naphthalene | Bicyclic aromatic hydrocarbon, rigid and planar structure. | Precursor for dyes, resins, and solvents; building block in medicinal chemistry for anticancer and anti-inflammatory agents. ekb.eg |

| Imidazole | Five-membered aromatic heterocycle with two nitrogen atoms, capable of acting as a proton donor and acceptor. | Found in essential biological molecules like histidine; core structure in many pharmaceuticals, including antifungal and anticancer drugs. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

3-(1H-imidazol-2-yl)naphthalen-2-ol |

InChI |

InChI=1S/C13H10N2O/c16-12-8-10-4-2-1-3-9(10)7-11(12)13-14-5-6-15-13/h1-8,16H,(H,14,15) |

InChI Key |

CANORYAAKDQNJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C3=NC=CN3)O |

Origin of Product |

United States |

Iii. Theoretical and Computational Investigations of 3 1h Imidazol 2 Yl Naphthalen 2 Ol

Quantum Chemical Characterization

Quantum chemical methods provide fundamental insights into the electronic properties of a molecule, which are crucial for understanding its reactivity and interaction with biological targets.

The electronic character of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are key descriptors of a molecule's chemical reactivity and kinetic stability.

In analogous naphthalene-imidazole systems, Density Functional Theory (DFT) calculations have been employed to determine these parameters. For instance, studies on N-substituted imidazole-phenothiazine hybrids, which share the imidazole (B134444) feature, have shown that the distribution and energies of HOMO and LUMO are significantly influenced by the nature and position of substituents. nih.gov It is reasonable to extrapolate that in "3-(1H-Imidazol-2-yl)naphthalen-2-ol," the HOMO would likely be localized on the electron-rich naphthalene (B1677914) ring and the hydroxyl group, while the LUMO may be distributed over the imidazole ring and the naphthalene system. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on Analogous Compounds

| Parameter | Estimated Value (eV) | Significance |

| HOMO Energy | -5.5 to -6.5 | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.5 to 5.5 | Relates to chemical reactivity and stability |

Note: These values are estimations based on computational studies of similar naphthalene and imidazole derivatives and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red for negative potential (electron-rich regions), blue for positive potential (electron-poor regions), and green for neutral regions.

For "this compound," the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the imidazole ring, making them susceptible to electrophilic attack and hydrogen bond formation. researchgate.net The hydrogen atom of the hydroxyl group and the N-H proton of the imidazole would exhibit a positive potential, indicating their role as hydrogen bond donors. The naphthalene ring itself would display a mix of neutral and slightly negative potential. researchgate.net Understanding these electrostatic features is crucial for predicting how the molecule might interact with a biological receptor. researchgate.net

Conformational Analysis and Molecular Dynamics

The three-dimensional conformation of a molecule is critical for its biological activity. Conformational analysis of "this compound" would involve exploring the potential energy surface by rotating the single bond connecting the imidazole and naphthalene rings. This analysis can identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in a solvated environment. MD studies on related imidazole derivatives have been used to understand their flexibility and interactions with their surroundings. researchgate.net For "this compound," MD simulations could reveal how the orientation of the imidazole ring relative to the naphthalene moiety changes over time and how solvent molecules interact with the hydroxyl and imidazole groups.

Structure-Activity Relationship (SAR) Principles through Computational Modeling

While experimental data is necessary to establish a definitive Structure-Activity Relationship (SAR), computational modeling can provide predictive insights and guide the design of more potent analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. Given the structural similarities of the imidazole moiety to known pharmacophores, "this compound" could be docked into the active sites of various enzymes or receptors to explore potential biological targets. For instance, imidazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase and as ligands for various receptors. jopir.in

Docking studies would involve placing the molecule into the binding pocket of a target protein and scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. The hydroxyl and imidazole groups would be expected to form key hydrogen bonds with amino acid residues in the active site.

Based on the insights gained from quantum chemical calculations and docking simulations, predictive models can be developed to guide the structural optimization of "this compound" for a specific biological activity. For example, if a particular hydrogen bond is found to be crucial for binding, modifications can be proposed to enhance this interaction.

Quantitative Structure-Activity Relationship (QSAR) studies on related naphthalene derivatives have shown that biological activity can be correlated with physicochemical parameters like hydrophobicity and electronic properties. nih.gov By systematically modifying the structure of "this compound" (e.g., by adding substituents to the naphthalene or imidazole rings) and calculating the corresponding molecular descriptors, a QSAR model could be built to predict the activity of new derivatives. This approach can prioritize the synthesis of compounds with a higher probability of success, thereby streamlining the drug discovery process.

Despite a comprehensive search for scientific literature, detailed experimental data for the advanced spectroscopic and structural characterization of the specific chemical compound this compound is not available in publicly accessible sources.

To generate a thorough and scientifically accurate article that adheres to the user's detailed outline, specific data from experimental analyses are required. This includes numerical data and spectra from techniques such as ¹H and ¹³C NMR, IR, Raman, mass spectrometry, X-ray crystallography, and advanced optical spectroscopy.

Searches for the compound by its name and CAS number (32339-68-7) did not yield any publications containing this specific information. While data exists for related structures, such as other imidazole derivatives or naphthol-containing compounds, the instructions to focus solely on this compound prevent the use of such data.

Therefore, it is not possible to provide the requested article with the required level of detail and scientific accuracy at this time.

Applications in Research

Use as a Ligand in Coordination Chemistry

The nitrogen atoms of the imidazole (B134444) ring can act as donor atoms, allowing the molecule to function as a ligand in coordination chemistry. It can form complexes with a variety of metal ions. The resulting metal complexes may exhibit interesting catalytic, magnetic, or photophysical properties. The naphthalene (B1677914) moiety can influence the steric and electronic properties of the ligand, thereby tuning the characteristics of the metal complex.

Fluorescent Properties and Sensing Applications

Many naphthalene and imidazole derivatives are known to be fluorescent. It is likely that this compound also exhibits fluorescence. The emission properties could be sensitive to the local environment, such as solvent polarity or the presence of specific analytes. This opens up the possibility of using this compound or its derivatives as fluorescent probes or sensors for the detection of metal ions, anions, or biologically relevant molecules. The binding of an analyte to the imidazole or hydroxyl group could lead to a measurable change in the fluorescence intensity or wavelength. rsc.org

Intermediate in Organic Synthesis

As a versatile building block, this compound can serve as a key intermediate in the synthesis of more complex molecules. Its functional groups provide handles for a variety of chemical transformations, enabling the construction of larger and more intricate molecular architectures with potential applications in materials science or medicinal chemistry.

V. Coordination Chemistry and Supramolecular Chemistry of 3 1h Imidazol 2 Yl Naphthalen 2 Ol

Principles of Metal Ion Complexation and Ligand Design

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and properties of the resulting metal complexes. 3-(1H-Imidazol-2-yl)naphthalen-2-ol is a bifunctional ligand, with its imidazole (B134444) and naphthol groups acting as key coordination sites.

The imidazole ring in this compound offers a nitrogen atom with a lone pair of electrons, making it an excellent coordination site for a wide range of metal ions. The adjacent naphthol group, upon deprotonation, provides an oxygen donor, creating a bidentate chelate. This chelation results in the formation of a stable five-membered ring with the metal center, a favored configuration in coordination chemistry.

The coordination behavior of similar imidazole-based ligands has been documented. For instance, ligands containing both imidazole and hydroxyl groups have been shown to coordinate with transition metals in a tridentate fashion through the pyridyl and imino nitrogen atoms, as well as the oxygen from the deprotonated hydroxyl group. In the case of this compound, the primary chelation is expected to occur through the imidazole nitrogen and the naphtholic oxygen.

The synthesis of metal-organic complexes with ligands analogous to this compound has been successfully achieved with various transition and noble metals. For example, a series of copper(II), zinc(II), nickel(II), and silver(I) complexes have been synthesized using 2-(1H-benzimidazol-2-yl)-phenol derivatives. nih.gov These syntheses typically involve the reaction of the ligand with a corresponding metal salt in a suitable solvent, often with mild heating to facilitate complex formation. nih.gov

Below is a table summarizing the characterization data for a representative nickel(II) complex with a related benzimidazole-phenol ligand.

| Analytical Technique | Observation for Ni(II) Complex nih.gov | Interpretation |

| Infrared (IR) Spectroscopy | ν(Ni-O) at 468 cm⁻¹, ν(Ni-N) at 441 cm⁻¹ | Confirmation of coordination between Nickel and the oxygen and nitrogen atoms of the ligand. |

| ESI-HRMS | [M+Na]⁺ = 499.0521 | Confirms the formation of the complex with the expected molecular weight. |

| UV-Vis Spectroscopy | Bands at 589 nm and 695 nm | Indicate d-d transitions characteristic of a Ni(II) center in a specific coordination environment. |

| ICP Analysis | Ni content = 11.60% (calculated 12.18%) | Quantifies the amount of nickel in the complex, confirming its stoichiometry. |

Supramolecular Assembly and Host-Guest Interactions

Supramolecular chemistry looks beyond the molecule to the intricate assemblies formed through non-covalent interactions. This compound is well-suited for the construction of such systems due to its ability to participate in hydrogen bonding and π-π stacking.

The imidazole and naphthol moieties of this compound are prime candidates for forming self-assembled systems. The N-H group of the imidazole can act as a hydrogen bond donor, while the nitrogen atom with the lone pair can act as an acceptor. Similarly, the hydroxyl group of the naphthol can participate in hydrogen bonding. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Studies on related naphthalene (B1677914)–phenanthro[9,10-d]imidazole-based molecules have shown their ability to self-assemble into various superstructures with distinct morphologies. bldpharm.com The nature of these assemblies can be tuned by factors such as solvent polarity. bldpharm.com

The stability and structure of the supramolecular assemblies of this compound are dictated by a variety of non-covalent interactions.

Hydrogen Bonding: This is expected to be a dominant interaction. The imidazole N-H can form hydrogen bonds with the nitrogen atom of an adjacent molecule or with the naphtholic oxygen. The naphtholic O-H can also act as a hydrogen bond donor. In the solid state, these interactions can lead to well-defined patterns, such as chains or rings. nih.gov

The interplay of these non-covalent forces is crucial in determining the final architecture of the self-assembled system.

The specific arrangement of functional groups in this compound makes it a promising candidate for the design of molecular receptors. The defined cavity and the hydrogen bonding capabilities of the molecule can allow for the selective binding of small molecules or ions. The principles of molecular recognition rely on the complementarity of size, shape, and chemical properties between the host (the receptor) and the guest molecule. The strategic placement of hydrogen bond donors and acceptors, along with the hydrophobic surface of the naphthalene unit, can be exploited for the selective recognition of specific substrates.

Vi. Functional Applications of 3 1h Imidazol 2 Yl Naphthalen 2 Ol in Chemical Systems

Catalytic Applications in Organic Transformations

There is no available research to suggest the use of 3-(1H-Imidazol-2-yl)naphthalen-2-ol in catalytic applications.

No studies have been found that investigate or report the use of this compound as an organocatalyst. The potential for the imidazole (B134444) and hydroxyl groups to act as catalytic sites remains unexplored for this particular molecule.

While imidazole and naphthalene-based ligands are common in coordination chemistry and catalysis, there are no specific reports on the design or application of this compound as a ligand in metal-catalyzed transformations.

Chemical Sensing and Probe Development

The application of this compound in the development of chemical sensors and probes has not been documented in the scientific literature.

There is no published research on the use of this compound for the selective detection of metal ions.

The fluorescence properties of this compound and their application in detection mechanisms have not been investigated or reported.

No in vitro research has been found that utilizes this compound in the design of pathological probes.

Materials Science Integration and Optoelectronic Potential

The integration of this compound into materials science is predicated on the distinctive properties arising from its constituent parts. The naphthalene (B1677914) component provides a rigid, planar structure with a large, delocalized π-electron system, which is conducive to charge transport and favorable for creating ordered molecular assemblies. The imidazole group, on the other hand, offers a site for hydrogen bonding, metal coordination, and proton transfer, which can be exploited to modulate the material's properties.

The design of functional organic materials often hinges on the principles of molecular engineering to achieve desired properties such as luminescence, charge transport, and responsiveness to external stimuli. The structure of this compound offers several avenues for its incorporation into such materials.

Research on analogous compounds provides a framework for understanding the potential of this molecule. For instance, materials based on benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where the material is more fluorescent in the solid state than in solution. This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and sensors. rsc.org The study revealed that substitutions of oxygen and sulfur can significantly influence the molecular structures and polarities, thereby affecting the AIE characteristics. rsc.org

Furthermore, the photophysical behavior of a closely related compound, 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol (H-BINO), has been investigated, revealing an excited-state intramolecular proton transfer (ESIPT) mechanism. This process is predominant in nonpolar solvents, while in polar media, a complex equilibrium of emissions occurs. acs.org The pH-dependent modulation of H-BINO's photodynamics suggests its potential as a pH sensor and for bioimaging applications. acs.org These findings indicate that this compound could similarly be designed into materials with tunable emission properties.

The following table summarizes the key design aspects and potential applications based on related compounds:

| Feature of Related Compound | Corresponding Potential in this compound | Potential Application |

| Aggregation-Induced Emission (AIE) in Imidazole Conjugates rsc.org | Potential for enhanced solid-state fluorescence. | Organic Light-Emitting Diodes (OLEDs), Solid-State Lighting, Chemical Sensors |

| Excited-State Intramolecular Proton Transfer (ESIPT) in H-BINO acs.org | Possibility of tunable emission and sensitivity to the local environment. | pH Sensors, Bioimaging Probes, Ratiometric Fluorescent Probes |

| Ambipolar Transport in Naphthothiadiazole Derivatives rsc.org | Potential for both electron and hole transport capabilities. | Organic Field-Effect Transistors (OFETs), Photovoltaic Cells |

One derivative, in particular, demonstrated ambipolar transporting properties, with nearly equal hole and electron mobilities. rsc.org This is a significant finding, as ambipolar materials are highly sought after for the fabrication of simplified organic electronic circuits. The investigation of these properties typically involves the fabrication of thin-film transistors and the measurement of their current-voltage characteristics to determine charge carrier mobilities.

The potential semiconductor properties of this compound would be influenced by its ability to form ordered structures in the solid state, which facilitates intermolecular charge hopping. The presence of the imidazole and hydroxyl groups could lead to hydrogen-bonded networks, which may either enhance or impede charge transport depending on the specific molecular packing.

Below is a table detailing the semiconductor properties of a related naphtho[2,3-c] researchgate.netnih.govthiadiazole derivative, which serves as a benchmark for what could be investigated for this compound. rsc.org

| Compound | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) |

| 4-(2,2-diphenylvinyl)phenyl-substituted NTD | 7.16 × 10⁻⁴ | 6.19 × 10⁻⁴ |

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or a change in chemical environment. The imidazole moiety within this compound suggests a potential for such applications.

Research on imidazole-based diarylethenes has demonstrated their photochromic properties, meaning they change color upon irradiation with UV light. nih.gov This switching behavior is reversible, and the photophysical properties can be tuned by introducing different substituents. nih.gov This opens the door for the development of light-responsive materials for applications in optical data storage and smart windows.

Furthermore, switchable luminescence has been observed in compounds based on imidazoles and azomethines. researchgate.net This behavior is linked to the ability of these molecules to exist in different tautomeric forms, with the switching between forms triggered by external factors. The excited-state intramolecular proton transfer (ESIPT) observed in the analogue H-BINO, which is modulated by pH, is another example of a chemical switching mechanism. acs.org This suggests that this compound could be a candidate for developing sensors that signal changes in their environment through a change in their fluorescence.

The potential switching mechanisms for this compound are summarized in the table below, based on findings from related compounds.

| Switching Mechanism | Stimulus | Potential Application | Reference Compound |

| Photochromism | Light (UV/Vis) | Optical Data Storage, Smart Materials, Photo-switchable Electronics | Imidazole-based diarylethenes nih.gov |

| Tautomerism/ESIPT | pH, Solvent Polarity | Chemical Sensors, Bio-probes, Logic Gates | 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol (H-BINO) acs.org, Imidazole-azomethine compounds researchgate.net |

Vii. Biological Interaction Mechanisms of 3 1h Imidazol 2 Yl Naphthalen 2 Ol in Vitro

Molecular Recognition and Binding Studies In Vitro

There are no specific studies detailing the interaction of 3-(1H-Imidazol-2-yl)naphthalen-2-ol with enzyme active sites. Generally, imidazole-containing compounds are known to act as enzyme inhibitors. nih.govlongdom.org The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal ions in enzyme active sites or act as hydrogen bond donors or acceptors, leading to inhibition. longdom.org For instance, some imidazole derivatives have been investigated as inhibitors of enzymes like sirtuins, where they are thought to form hydrogen bonds and pi-pi stacking interactions within the binding pocket. nih.gov Similarly, derivatives containing a naphthalene (B1677914) structure have been studied for their inhibitory effects on various enzymes. nih.gov However, without experimental data for This compound , any discussion of its specific binding mode remains speculative.

Elucidation of Structure-Mechanism Relationships for In Vitro Activities

Due to the absence of in vitro activity data for This compound , no structure-mechanism relationships can be elucidated. Establishing such a relationship requires a systematic study where structural modifications of the parent compound are correlated with changes in biological activity. This would involve synthesizing a series of derivatives and evaluating their effects in various biological assays. For example, modifying the position of the hydroxyl group on the naphthalene ring or substituting various groups on the imidazole ring could reveal key structural features required for a specific biological interaction. At present, such studies for This compound are not available in the reviewed scientific literature.

Viii. Future Research Directions and Challenges

Development of Novel and Green Synthetic Methodologies

The synthesis of imidazole (B134444) and its derivatives has traditionally involved methods that can be time-consuming and may not align with the principles of green chemistry. nih.gov Future research will likely focus on the development of more sustainable and efficient synthetic pathways for 3-(1H-Imidazol-2-yl)naphthalen-2-ol.

Key areas of focus will include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of various imidazole derivatives. derpharmachemica.comnih.govjetir.org Applying microwave irradiation to the condensation reactions involved in forming the imidazole ring could offer a more energy-efficient and rapid route to the target compound. derpharmachemica.comjetir.org

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a green and efficient method for synthesizing heterocyclic compounds, including imidazoles. nih.govnih.gov The use of ultrasonic irradiation can enhance reaction rates and yields, often at lower temperatures and with shorter reaction times compared to conventional heating methods. nih.govnih.gov

One-Pot, Multi-Component Reactions: Designing a one-pot synthesis where 2-naphthol, an imidazole precursor, and other necessary reagents react in a single step would be a significant advancement. jetir.org This approach improves efficiency by reducing the number of purification steps and minimizing solvent waste.

Use of Green Catalysts and Solvents: Exploring the use of biodegradable catalysts and environmentally benign solvents, such as water or ionic liquids, will be crucial. jetir.org For instance, some syntheses of related compounds have successfully utilized catalysts like glacial acetic acid under solvent-free conditions. jetir.org

| Synthetic Method | Potential Advantages for this compound Synthesis | Relevant Findings for Related Compounds |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Synthesis of tri/tetrasubstituted imidazoles in moderate to good yields (46%-80%). nih.gov |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, high yields (up to 97%), reduced energy consumption. nih.gov | Successful synthesis of 2,4,5-trisubstituted imidazoles and quinoline-imidazole derivatives. nih.govnih.gov |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, simplified procedures. | Efficient synthesis of 2,4,5-triphenyl imidazoles. jetir.org |

| Green Catalysts and Solvents | Environmentally friendly, use of inexpensive and readily available catalysts. | Use of glacial acetic acid as a catalyst in solvent-free conditions. jetir.org |

Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry offers powerful tools to predict the properties of "this compound" and to guide the rational design of new derivatives with tailored functionalities. acs.orgmit.edu

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. rsc.orgresearchgate.net This can provide insights into its reactivity, stability, and potential for applications in materials science.

Time-Dependent DFT (TD-DFT): This method is crucial for understanding the photophysical properties, such as absorption and emission spectra. rsc.org It can help in designing derivatives with specific luminescent characteristics for applications like organic light-emitting diodes (OLEDs) or fluorescent probes.

Molecular Docking: To explore the biological potential, molecular docking studies can predict the binding affinity and interaction modes of this compound with various biological targets like enzymes and DNA. researchgate.netnih.gov This can help in identifying potential therapeutic applications.

Quantum Theory of Atoms in Molecules (QTAIM): This can be used to analyze the nature of chemical bonds and intermolecular interactions, providing a deeper understanding of the forces that govern the compound's structure and its interactions with other molecules.

| Computational Method | Predicted Properties for this compound | Application in Rational Design |

| Density Functional Theory (DFT) | Electronic structure, molecular geometry, reactivity. rsc.orgresearchgate.net | Design of stable derivatives with desired electronic properties. |

| Time-Dependent DFT (TD-DFT) | UV-vis absorption and emission spectra, photoluminescence. rsc.org | Development of new fluorescent materials and sensors. |

| Molecular Docking | Binding affinity and modes with biological targets. researchgate.netnih.gov | Identification of potential drug candidates and their mechanisms of action. |

| QTAIM | Nature of chemical bonds and intermolecular interactions. | Understanding supramolecular assembly and crystal packing. |

Expansion of Functional Material Applications

The combination of the naphthalene (B1677914) and imidazole moieties suggests that "this compound" could serve as a versatile building block for a variety of functional organic materials. mdpi.comdeliuslab.com

Potential areas for application include:

Organic Light-Emitting Diodes (OLEDs): Naphthalene and imidazole derivatives are known for their photoluminescent properties. rsc.orgnih.gov By modifying the structure of this compound, it may be possible to tune its emission color and quantum efficiency for use in OLED displays and lighting.

Chemosensors: The imidazole unit can act as a binding site for metal ions, while the naphthalene unit can serve as a fluorophore. This combination could be exploited to develop fluorescent chemosensors for the detection of specific metal ions or other analytes.

Supramolecular Assemblies: The molecule's ability to form hydrogen bonds through the imidazole and hydroxyl groups could be utilized to construct complex supramolecular architectures with interesting optical and electronic properties. nih.gov

Epoxy Resins and Polymers: The hydroxyl group on the naphthalene ring could be used as a reactive site to incorporate the molecule into epoxy resins or other polymers, potentially enhancing their thermal stability, chemical resistance, or other mechanical properties. wikipedia.org

Deeper Understanding of In Vitro Biological Interactions

The imidazole nucleus is a common feature in many biologically active compounds, and naphthalene derivatives have also shown a range of biological activities. nih.govmdpi.comresearchgate.net Therefore, a thorough investigation of the in vitro biological interactions of "this compound" is warranted.

Future research should include:

Anticancer Activity: Screening the compound against a panel of human cancer cell lines is a priority, as many imidazole and naphthalene derivatives have demonstrated cytotoxic effects. nih.govmdpi.comnih.gov

Enzyme Inhibition Studies: Investigating the inhibitory activity against key enzymes implicated in diseases is crucial. For example, related compounds have shown inhibition of cholinesterases (relevant to Alzheimer's disease) and topoisomerases (relevant to cancer). researchgate.netnih.gov

Antimicrobial Activity: The compound should be tested against a range of bacteria and fungi to assess its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with systematic structural modifications will be essential to understand the relationship between the chemical structure and biological activity, which can guide the development of more potent and selective compounds. mdpi.com

| Potential Biological Activity | Target | Rationale based on Related Compounds |

| Anticancer | Various cancer cell lines (e.g., lung, liver, breast). researchgate.netnih.gov | Naphthalene-substituted imidazolium (B1220033) salts and benzimidazole (B57391) derivatives show significant anticancer activity. researchgate.netnih.gov |

| Enzyme Inhibition | Cholinesterases, Topoisomerases. researchgate.netnih.gov | Imidazole-based compounds are known to inhibit these enzymes. researchgate.netnih.gov |

| Antimicrobial | Bacterial and fungal strains. | The imidazole moiety is present in many antifungal and antibacterial drugs. researchgate.net |

Exploration of Multidisciplinary Research Avenues

The multifaceted nature of "this compound" necessitates a multidisciplinary research approach to fully realize its potential.

Future collaborations should involve:

Organic Chemists and Materials Scientists: To design and synthesize novel derivatives and explore their applications in functional materials like OLEDs and sensors. uqiitd.org

Computational Chemists and Experimentalists: To create a feedback loop where computational predictions guide experimental work, and experimental results validate and refine computational models. mit.edunih.gov

Medicinal Chemists and Biologists: To investigate the biological activities of the compound and its derivatives, elucidate their mechanisms of action, and explore their therapeutic potential. mdpi.comnih.gov

Pharmacologists and Toxicologists: To evaluate the pharmacokinetic properties and potential toxicity of promising drug candidates. nih.gov

By fostering these collaborations, the scientific community can accelerate the pace of discovery and development related to this intriguing class of compounds.

Q & A

Basic: What are the common synthetic routes for 3-(1H-Imidazol-2-yl)naphthalen-2-ol, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

Imidazole Ring Formation : Condensation of glyoxal with ammonia and aldehydes under acidic conditions to form the imidazole core.

Naphthol Coupling : Alkylation or nucleophilic substitution to attach the naphthalen-2-ol moiety. For example, reacting 2-hydroxynaphthalene with a pre-synthesized imidazole derivative in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ .

Purification : Chromatography or recrystallization to isolate the product.

Optimization Strategies :

- Temperature control (e.g., reflux in ethanol for 12–24 hours) to enhance yield.

- Solvent selection (e.g., acetonitrile for better solubility of intermediates).

- Catalytic use of transition metals (e.g., Pd for cross-coupling reactions).

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm).

- 2D NMR (COSY, HSQC) resolves overlapping signals .

X-ray Crystallography :

- SHELX or OLEX2 software refines crystal structures, resolving bond lengths and angles (e.g., imidazole ring planarity, naphthol torsion angles) .

Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 249.10).

Basic: How is the compound’s biological activity preliminarily assessed in vivo?

Methodological Answer:

Model Organisms :

- Drosophila melanogaster : Flies are exposed to the compound via diet (e.g., 0.1–1.0 mM) to test antioxidant effects. Survival rates, oxidative stress markers (e.g., SOD activity), and locomotor assays quantify efficacy .

Dose-Response Studies :

- Experimental Design : Four groups (control + three doses) with 50 flies/vial, triplicate replicates.

- Data Collection : Mortality counts, protein carbonyl assays, and gene expression profiling (e.g., Keap1/Nrf2 pathway).

| Group | Treatment | Duration | Key Metrics |

|---|---|---|---|

| 1 | Control (no compound) | 5 days | Baseline mortality, oxidative markers |

| 2–4 | 0.1 mM, 0.5 mM, 1.0 mM | 5 days | Survival rate, SOD activity, lipid peroxidation |

Advanced: How is computational modeling used to design derivatives targeting EGFR for anticancer therapy?

Methodological Answer:

Molecular Docking :

- Software : AutoDock Vina or Schrödinger Suite docks the compound into EGFR’s ATP-binding pocket (PDB: 1M17). Key interactions: Hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .

QSAR Studies :

- Descriptors : LogP, polar surface area, and H-bond donors predict bioavailability.

- Validation : IC₅₀ values from kinase inhibition assays correlate with computed binding energies.

Synthetic Prioritization : Derivatives with oxadiazole substituents show enhanced potency (e.g., IC₅₀ < 50 nM in A549 cells) .

Advanced: What crystallographic refinement strategies resolve structural ambiguities?

Methodological Answer:

Data Collection : High-resolution (<1.0 Å) X-ray data using synchrotron radiation.

Refinement in SHELXL :

- Twinned Data Handling : HKLF5 format for twin law refinement (e.g., basal plane twinning in monoclinic systems).

- Disorder Modeling : Split residues for flexible imidazole-naphthol linkages .

Validation :

- R-factors : Target R₁ < 0.05, wR₂ < 0.12.

- PLATON Checks : Verify hydrogen bonding and π-π stacking (e.g., imidazole-to-naphthol distance ~3.4 Å) .

Advanced: How are contradictory data in thermodynamic stability studies resolved?

Methodological Answer:

Multi-Method Validation :

- DSC/TGA : Compare melting points (e.g., 215–220°C) and decomposition profiles.

- Solubility Studies : Measure in DMSO/water mixtures to assess hygroscopicity effects.

DFT Calculations :

Cross-Platform Reproducibility : Replicate experiments using OLEX2 and SHELX workflows to identify systematic errors .

Advanced: What strategies optimize selectivity for Factor XIa inhibition in anticoagulant research?

Methodological Answer:

Scaffold Modification :

Enzymatic Assays :

- Fluorogenic Substrates : Measure residual Factor XIa activity (e.g., Boc-Glu-Ala-Arg-AMC substrate).

- Selectivity Screening : Test against serine proteases (e.g., thrombin, plasmin) to rule off-target effects.

In Vivo Models :

Advanced: How are reaction yields improved in large-scale synthesis?

Methodological Answer:

Catalytic Optimization :

- Use Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling (yield increases from 45% to >80%) .

Solvent Engineering :

- Switch from DMF to PEG-400 for greener synthesis and easier separation.

Process Monitoring :

- In-line FTIR tracks intermediate formation (e.g., imine peaks at 1650 cm⁻¹).

Byproduct Mitigation :

- Add scavengers (e.g., polymer-supported triphenylphosphine) to remove excess halides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.